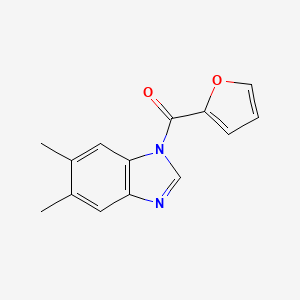

![molecular formula C16H23NO2S B5547144 (3R*,4R*)-3-cyclopropyl-4-methyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-ol](/img/structure/B5547144.png)

(3R*,4R*)-3-cyclopropyl-4-methyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of closely related compounds involves sophisticated chemical reactions, including asymmetric 1,3-dipolar cycloaddition, which is used to produce pyrrolidin-3-ol derivatives with high diastereoselectivity. For example, Kotian et al. (2005) described a practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a similar compound, via asymmetric 1,3-dipolar cycloaddition, achieving a 51% overall yield without using chromatography (Kotian, Lin, El-Kattan, & Chand, 2005).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a pyrrolidine ring, a five-membered nitrogen-containing ring, which is fundamental to their chemical behavior and biological activity. The stereochemistry of these compounds, such as the (3R,4R) configuration, plays a crucial role in their synthesis and subsequent applications.

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, including nitrile anion cyclization, which is used for the synthesis of N-tert-butyl disubstituted pyrrolidines. Chung et al. (2005) outlined a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, demonstrating the versatility of pyrrolidine derivatives in chemical synthesis (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).

科学的研究の応用

Large-Scale Synthesis

(P. Kotian et al., 2005) discussed a practical large-scale synthesis method for a structurally similar compound, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, via asymmetric 1,3-dipolar cycloaddition. This synthesis is essential for producing various bioactive molecules, highlighting the compound's significance in chemical synthesis and development.

Insecticidal Activity

Research by (Napoleão Nepomuceno et al., 2007) on substituted pyridine methyl esters and tetramethylcyclopropane carboxylic acids, similar in structure to the target compound, exhibited high degrees of insecticidal activity. This finding opens avenues for the development of new insecticides.

Material Synthesis

(D. Liaw et al., 2007) synthesized a new diamine for poly(pyridine−imide) preparation, showing high solubility and good thermal stability. Such materials could be used in various applications, including flexible electronics and high-performance materials.

Antibacterial Agents

(D. Bouzard et al., 1992) explored fluoronaphthyridines as antibacterial agents, including compounds with cyclopropyl groups similar to the target molecule. These studies contribute to the search for new antibacterial drugs.

Organic Synthesis

(V. D. Dyachenko et al., 2005) discussed the synthesis of pyridine-2(1H)-thiones from arylmethylenecyanothioacetamides and benzoyl-1,1,1-trifluoroacetone, which are used in the synthesis of various substituted pyridines. This research demonstrates the compound's utility in creating complex chemical structures for further study or application.

Allosteric Modulation of Receptors

(C. Valant et al., 2012) described the novel allosteric modulator LY2033298, which shows that the compound could have implications in the modulation of G protein-coupled receptors. This area of research is critical for drug development and understanding cellular signaling mechanisms.

Water Oxidation Catalysts

(R. Zong et al., 2005) introduced a new family of Ru complexes for water oxidation, demonstrating the potential for such compounds in catalyzing essential reactions for energy conversion and storage technologies.

作用機序

特性

IUPAC Name |

1-[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-4-thiophen-2-ylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2S/c1-12-10-17(11-16(12,19)13-7-8-13)15(18)6-2-4-14-5-3-9-20-14/h3,5,9,12-13,19H,2,4,6-8,10-11H2,1H3/t12-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRVALPWKUJCAS-WBMJQRKESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1(C2CC2)O)C(=O)CCCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)CCCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R*,4R*)-3-cyclopropyl-4-methyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone](/img/structure/B5547069.png)

![4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)

![N-(3-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5547076.png)

![4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5547080.png)

![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B5547093.png)

![4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5547111.png)

![6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5547126.png)

![5-[(N,N-diethylglycyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5547130.png)

![{4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5547149.png)

![N-{4-[methyl(3-methylbutyl)amino]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5547152.png)